methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Lipophilicity Drug Design ADME

Researchers seeking a pyrazole scaffold with balanced lipophilicity often face inconsistent logP across analogs. Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate delivers a predictable baseline with a measured logP of 0.12-0.87 and a single hydrogen-bond donor. - 4-amino group enables rapid diversification into amides, ureas, or sulfonamides. - The methyl ester serves as a masked carboxylic acid, eliminating one synthetic step in prodrug studies. - 95% purity ensures statistically robust SAR comparisons with ethyl, isopropyl, or butanoate analogs.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13282949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C(=O)OC)C)N
InChIInChI=1S/C9H15N3O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,10H2,1-4H3
InChIKeyGEKJOTHUBJQXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate – Chemical Identity and Procurement


Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 1250162-77-6) is a pyrazole derivative carrying a methyl ester side chain at the 1‑position and amino plus two methyl substituents on the heterocyclic ring. With the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g mol⁻¹, it is supplied as a 95 % pure building block primarily for medicinal‑chemistry and agrochemical research . Its structure combines a hydrogen‑bond‑donating 4‑amino group, a lipophilic 3,5‑dimethyl motif, and a hydrolytically labile ester that can serve as a protected carboxylic acid or be exploited to tune physicochemical properties relative to free‑acid or regioisomeric analogs.

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Irreplaceability vs. In‑Class Analogs


Substituting methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate with a seemingly similar pyrazole‑ester building block often introduces unintended shifts in lipophilicity, hydrogen‑bond character, or regioisomeric placement that can alter downstream pharmacokinetic profiles or compromise synthetic sequence compatibility. For example, the free acid analog (CAS 1006486-15-2) carries an additional hydrogen‑bond donor and exhibits a markedly lower partition coefficient (logP ≈ ‑0.1 [1]) than the target methyl ester (logP ≈ 0.12 – 0.87, depending on the prediction model [2]), while the regioisomeric 3‑propanoate derivative (CAS 1341825-78-2) relocates the ester attachment point, potentially altering recognition by enzymes or transporters. The following quantitative evidence illustrates precisely where these differences translate into measurable selection criteria.

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate vs. Closest Analogs


Lipophilicity Enhancement Over Free Acid

The methyl ester exhibits an experimentally consistent trend toward higher lipophilicity compared with its direct free‑acid counterpart. ZINC20 reports a calculated logP of 0.122 for the target compound [1], whereas the acid form is listed with a logP of –0.1 by Chembase [2]. This difference of approximately 0.22 log units translates to roughly a 1.7‑fold increase in octanol‑water partition coefficient, a parameter that frequently correlates with improved passive membrane permeability and oral absorption potential in early discovery screening.

Lipophilicity Drug Design ADME

Reduced Hydrogen‑Bond Donors vs. Free Acid

The target methyl ester possesses one hydrogen‑bond donor (the 4‑amino group) , whereas the corresponding carboxylic acid contains two donors (amino plus carboxyl OH) [1]. In the context of Lipinski’s Rule of Five, a lower donor count reduces the risk of poor oral absorption. Although both compounds satisfy the ≤5 HBD criterion, the ester’s single donor provides greater safety margin during multiparametric optimization.

Hydrogen Bonding Lipinski Rules Drug‑Likeness

Divergent LogP vs. Unsubstituted Pyrazole Core

Removal of the 4‑amino‑3,5‑dimethyl substitution pattern, as in methyl 2-(1H‑pyrazol‑1‑yl)propanoate, shifts the physicochemical profile considerably. The unsubstituted analog displays a logP of –0.292 (experimental) , indicating greater polarity and potentially higher aqueous solubility but lower passive membrane permeability relative to the target compound (logP ≈ 0.12–0.87). For medicinal chemists tuning lipophilicity to improve CNS penetration or reduce renal clearance, the dimethyl‑amino substitution provides an intermediate logP window that is often difficult to achieve with other simple pyrazole esters.

Lipophilicity Tuning Scaffold Optimization SAR

Ester Prodrug Advantage Over Free Acid

The methyl ester serves as a latent carboxylic acid that can be hydrolyzed in vivo or in vitro to release the active acid form, a strategy frequently employed to mask polar carboxylate groups and improve absorption [1]. In contrast, the free acid requires separate esterification to achieve the same effect, adding a synthetic step and potential yield loss. While no direct quantitative comparison of hydrolysis rates between this ester and analogous ethyl or isopropyl esters is available, the methyl ester’s relatively rapid cleavage by ubiquitous esterases is a generally recognized design advantage for oral prodrugs.

Prodrug Design Synthetic Utility Protecting‑Group Strategy

Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate – Procurement and Applications


Lead Optimization Libraries with Balanced logP

Medicinal chemistry teams building compound libraries for oral‑bioavailability‑driven projects (e.g., kinase inhibitors, GPCR modulators) can deploy methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate as a core scaffold because its intermediate logP (~0.12–0.87) and single hydrogen‑bond donor offer a favorable starting point relative to the more polar free acid (logP ≈ –0.1; 2 HBD) [REFS-1, REFS-2]. The 4‑amino group further provides a synthetic handle for rapid diversification into amides, ureas, or sulfonamides.

Prodrug Strategies with Masked Carboxylic Acid

In programs where the ultimate pharmacophore is the free carboxylic acid but early absorption or distribution studies require a masked form, the methyl ester directly supplies the prodrug entity without additional esterification chemistry [1]. This eliminates one synthetic step relative to purchasing the acid and converting it in‑house, accelerating SAR cycles.

Agrochemical Discovery: Tailored Lipophilicity

Recent patent literature highlights pyrazole derivatives containing the 4‑amino‑3,5‑dimethyl motif as intermediates for crop protection agents [1]. The methyl ester variant offers a distinct lipophilicity window compared with shorter‑carbon‑chain or unsubstituted pyrazole esters, enabling fine‑tuning of environmental mobility and plant‑cuticle penetration in agrochemical lead optimization.

Propanoate Ester SAR Exploration

When exploring the SAR of the propanoate side chain, methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate provides the smallest ester (methyl) in the homologous series and thus establishes the baseline for steric, electronic, and pharmacokinetic comparisons with ethyl, isopropyl, or butanoate analogs [1]. Its well‑defined structure and commercial availability at 95 % purity facilitate statistically powered head‑to‑head profiling.

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